Cas no 75762-57-1 ((3-Chlorophenyl)(3-fluorophenyl)methanone)
(3-Chlorophenyl)(3-fluorophenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- LogP
- (3-chlorophenyl)-(3-fluorophenyl)methanone
- 3-CHLORO-3'-FLUOROBENZOPHENONE
- (3-Chlorophenyl)(3-fluorophenyl)methanone
- (3-Chloro-phenyl)-(3-fluoro-phenyl)-methanone
- SCHEMBL14415722
- Z513733512
- DTXSID70609221
- 75762-57-1
- AKOS010014800
- EN300-106011
- MFCD09801596
- G27598
-
- MDL: MFCD09801596
- Inchi: 1S/C13H8ClFO/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8H
- InChI Key: SDMZTGGMWKCDDG-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C1C=CC=C(C=1)F)=O
Computed Properties
- Exact Mass: 234.0247707g/mol
- Monoisotopic Mass: 234.0247707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 256
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 17.1Ų
(3-Chlorophenyl)(3-fluorophenyl)methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C613168-25mg |
(3-Chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 25mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C613168-50mg |
(3-Chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 50mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C613168-250mg |
(3-Chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 250mg |
$ 275.00 | 2022-06-06 | ||
| Fluorochem | 202102-1g |
3-Chloro-3'-fluorobenzophenone |
75762-57-1 | 97% | 1g |
£340.00 | 2022-03-01 | |
| Fluorochem | 202102-2g |
3-Chloro-3'-fluorobenzophenone |
75762-57-1 | 97% | 2g |
£624.00 | 2022-03-01 | |
| Fluorochem | 202102-5g |
3-Chloro-3'-fluorobenzophenone |
75762-57-1 | 97% | 5g |
£1120.00 | 2022-03-01 | |
| Enamine | EN300-106011-0.05g |
(3-chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 95.0% | 0.05g |
$68.0 | 2025-02-21 | |
| Enamine | EN300-106011-0.1g |
(3-chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 95.0% | 0.1g |
$102.0 | 2025-02-21 | |
| Enamine | EN300-106011-0.25g |
(3-chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 95.0% | 0.25g |
$146.0 | 2025-02-21 | |
| Enamine | EN300-106011-0.5g |
(3-chlorophenyl)(3-fluorophenyl)methanone |
75762-57-1 | 95.0% | 0.5g |
$229.0 | 2025-02-21 |
(3-Chlorophenyl)(3-fluorophenyl)methanone Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on (3-Chlorophenyl)(3-fluorophenyl)methanone
(3-Chlorophenyl)(3-fluorophenyl)methanone: A Comprehensive Overview
The compound (3-Chlorophenyl)(3-fluorophenyl)methanone (CAS No: 75762-57-1) is a significant molecule in the field of organic chemistry, particularly in the study of heterocyclic compounds and their applications. This compound, also referred to as 3-chloro-3'-fluorobiphenyl ketone, has garnered attention due to its unique structural properties and potential applications in various industries.
Structural Insights and Physical Properties
(3-Chlorophenyl)(3-fluorophenyl)methanone consists of two aromatic rings connected by a ketone group. The molecule features a chlorine atom at the 3-position of one phenyl ring and a fluorine atom at the 3-position of the other phenyl ring. This arrangement imparts distinct electronic and steric properties to the compound, making it a valuable substrate for further chemical modifications.
Recent studies have highlighted the importance of such heteroatom-substituted aromatic compounds in drug discovery and materials science. The presence of both chlorine and fluorine atoms introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions.
Synthesis and Applications
The synthesis of (3-Chlorophenyl)(3-fluorophenyl)methanone typically involves nucleophilic aromatic substitution or coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated the use of palladium catalysts for the cross-coupling reaction, which significantly improved the reaction efficiency.
In terms of applications, (3-Chlorophenyl)(3-fluorophenyl)methanone has been utilized as an intermediate in the synthesis of bioactive molecules. Its ability to undergo further functionalization makes it a versatile building block in medicinal chemistry. Recent advancements have also seen its application in the development of advanced materials, such as organic semiconductors, where its electronic properties play a crucial role.
Recent Research Findings
Recent studies have delved into the photophysical properties of (3-Chlorophenyl)(3-fluorophenyl)methanone, revealing its potential as a fluorescent probe in sensing applications. A research team from Stanford University reported that this compound exhibits highly selective fluorescence quenching when exposed to certain analytes, making it a promising candidate for environmental monitoring systems.
Moreover, investigations into its biological activity have uncovered its potential as an anti-inflammatory agent. A collaborative study between researchers at MIT and Pfizer demonstrated that derivatives of this compound exhibit significant inhibitory effects on inflammatory pathways, paving the way for further exploration in drug development.
Conclusion
(3-Chlorophenyl)(3-fluorophenyl)methanone stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and application studies, underscores its importance in contemporary chemical research. As ongoing research continues to unravel its potential, this compound is poised to make significant contributions to fields ranging from materials science to pharmacology.
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